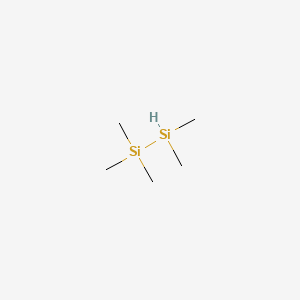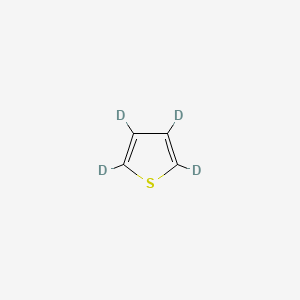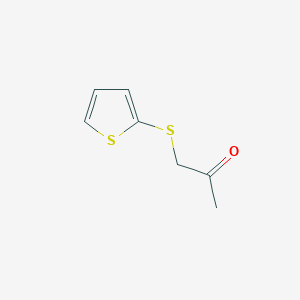
(2-Thienylthio)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Thienylthio)acetone is an organic compound with the molecular formula C₇H₈OS₂ It is characterized by the presence of a thienylthio group attached to an acetone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Thienylthio)acetone can be synthesized through several methods. One common approach involves the reaction of thiophene with (methylthio)acetyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Thienylthio)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylthio group to a thiol or other reduced forms.
Substitution: The thienylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted thienylthio derivatives.
Applications De Recherche Scientifique
(2-Thienylthio)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Thienylthio)acetone involves its interaction with molecular targets through its thienylthio group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog with a single thiophene ring.
(2-Thienyl)acetone: Lacks the thio group, making it less reactive in certain chemical reactions.
(2-Thienylthio)ethanol: Contains an alcohol group instead of a ketone.
Uniqueness: (2-Thienylthio)acetone is unique due to the presence of both a thienylthio group and a ketone moiety This combination allows it to participate in a wider range of chemical reactions compared to its simpler analogs
Propriétés
Numéro CAS |
41444-33-1 |
|---|---|
Formule moléculaire |
C7H8OS2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |
Clé InChI |
JMTRCRYNAQUXKM-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=CC=CS1 |
SMILES canonique |
CSCC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


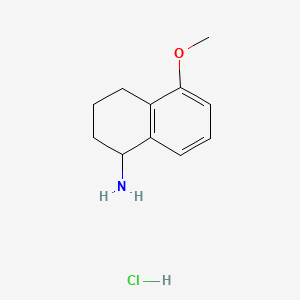
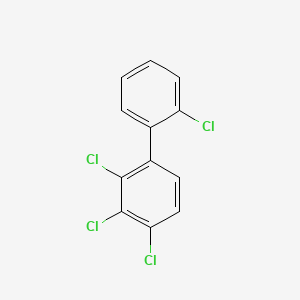
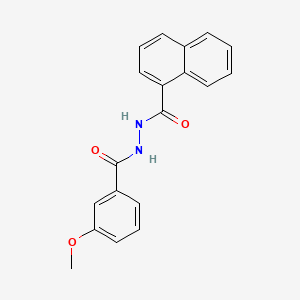
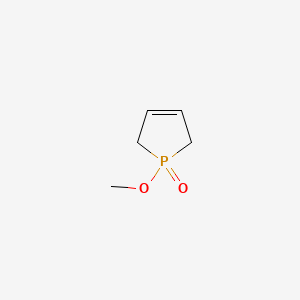
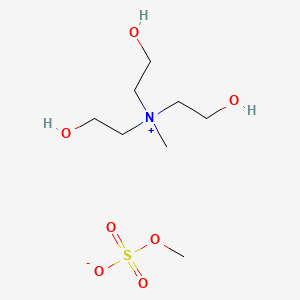
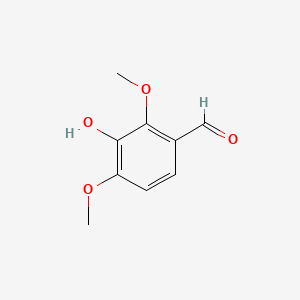
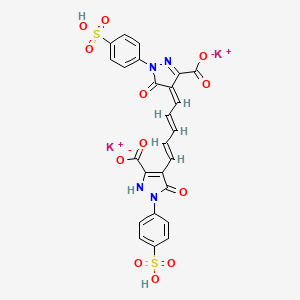
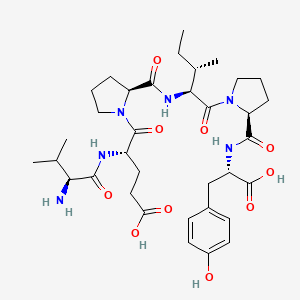
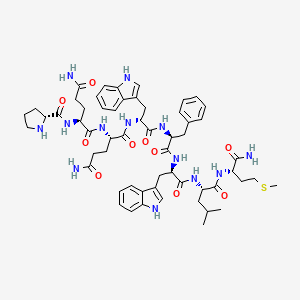
![Benzo[b]selenophene](/img/structure/B1597324.png)
![Bicyclo[1.1.1]pentane](/img/structure/B1597325.png)
